2,3-Epoxybutane

描述

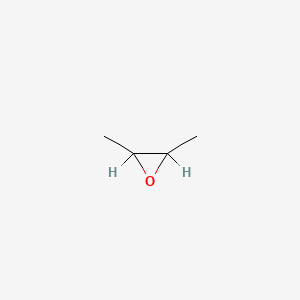

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025239 | |

| Record name | 2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-epoxybutane is a clear colorless liquid. (NTP, 1992) | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

0 °F (NTP, 1992) | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.793 at 75 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3266-23-7 | |

| Record name | 2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3266-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Epoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003266237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,3-Epoxybutane: Nomenclature, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a saturated cyclic ether with the chemical formula C4H8O. The presence of two stereocenters at carbons 2 and 3 gives rise to three distinct stereoisomers: a pair of enantiomers (trans) and a meso compound (cis). The stereochemistry of these epoxides plays a crucial role in their chemical reactivity and biological activity, making them important building blocks in asymmetric synthesis and key intermediates in the production of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the nomenclature, synthesis, and characterization of the stereoisomers of this compound, with a focus on providing detailed experimental protocols and structured data for researchers in the field.

Nomenclature and Stereoisomers

The three stereoisomers of this compound are:

-

cis-2,3-Epoxybutane ((2R,3S)-2,3-dimethyloxirane): This is a meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry. It is also referred to as meso-2,3-epoxybutane.

-

trans-2,3-Epoxybutane (B1179989): This exists as a pair of enantiomers:

-

(2R,3R)-2,3-Epoxybutane: This is the dextrorotatory (+) enantiomer.

-

(2S,3S)-2,3-Epoxybutane: This is the levorotatory (-) enantiomer.

-

The relationship between these stereoisomers can be visualized as follows:

Quantitative Data

The physical and spectroscopic properties of the this compound stereoisomers are summarized in the table below for easy comparison.

| Property | cis-2,3-Epoxybutane (meso) | (2R,3R)-2,3-Epoxybutane | (2S,3S)-2,3-Epoxybutane |

| CAS Number | 1758-33-4[1] | 1758-32-3[1] | 21490-63-1[1] |

| Molecular Weight ( g/mol ) | 72.11 | 72.11 | 72.11 |

| Boiling Point (°C) | 60-61 | 54-55 | 54-55 |

| Density (g/mL at 25°C) | 0.826 | 0.804 | 0.804 |

| Refractive Index (n20/D) | 1.383 | 1.373 | 1.373 |

| Specific Rotation ([α]D) | 0° (achiral) | Not available | Not available |

| ¹H NMR (CDCl₃, δ ppm) | 2.89 (q, 2H), 1.25 (d, 6H) | 2.58 (q, 2H), 1.29 (d, 6H) | 2.58 (q, 2H), 1.29 (d, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | 51.9, 17.4 | 54.1, 13.5 | 54.1, 13.5 |

Experimental Protocols

Synthesis of Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the stereospecific epoxidation of the corresponding 2-butene (B3427860) isomers.

1. Synthesis of cis-2,3-Epoxybutane (meso) via Epoxidation of cis-2-Butene (B86535)

The epoxidation of cis-2-butene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a syn-addition mechanism, yielding the meso-epoxide.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-butene in dichloromethane (B109758) (CH₂Cl₂) and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ to the stirred solution of cis-2-butene.

-

Reaction: Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield pure cis-2,3-epoxybutane.

2. Synthesis of trans-2,3-Epoxybutane (Racemic Mixture) via Epoxidation of trans-2-Butene

Similarly, the epoxidation of trans-2-butene with a peroxy acid, such as peracetic acid, results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-epoxybutane.[4]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve trans-2-butene in a suitable solvent like dichloromethane.

-

Reagent Addition: Slowly add a solution of peracetic acid to the alkene solution while maintaining the temperature below 25°C.

-

Reaction: Stir the mixture until the reaction is complete, as indicated by TLC or GC analysis.

-

Work-up: Neutralize the excess peracetic acid by washing with a solution of sodium sulfite. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic phase over a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation. The resulting racemic trans-2,3-epoxybutane can be further purified by distillation.

3. Enantioselective Synthesis of (2R,3R)- or (2S,3S)-2,3-Epoxybutane via Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation allows for the synthesis of enantiomerically enriched epoxides from allylic alcohols.[5][6][7] While 2-butene is not an allylic alcohol, this methodology is foundational for enantioselective epoxidations. For non-allylic alkenes like trans-2-butene, other asymmetric epoxidation methods, such as those employing Jacobsen's or Shi's catalysts, would be more directly applicable. However, the Sharpless epoxidation protocol serves as a key example of asymmetric catalysis in epoxide synthesis.

Conceptual Experimental Protocol (Sharpless Epoxidation of a generic allylic alcohol):

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide in dichloromethane and cool to -20°C. To this, add a solution of the appropriate chiral diethyl tartrate (D-(-)-DET for one enantiomer, L-(+)-DET for the other).

-

Substrate Addition: Add the allylic alcohol to the catalyst mixture.

-

Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture while maintaining the temperature at -20°C.

-

Reaction: Stir the reaction at -20°C for several hours until completion.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ferrous sulfate or sodium sulfite. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting enantioenriched epoxy alcohol can be purified by column chromatography.

Separation and Characterization of Stereoisomers

1. Chiral Gas Chromatography (GC) for the Separation of trans-Enantiomers

The enantiomers of trans-2,3-epoxybutane can be separated and quantified using chiral gas chromatography.[8]

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is required. A common choice for the separation of volatile enantiomers is a cyclodextrin-based chiral stationary phase, such as a β-cyclodextrin derivative.[9]

-

Sample Preparation: Prepare a dilute solution of the racemic trans-2,3-epoxybutane in a volatile solvent like hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Column: Chiral capillary column (e.g., Rt-βDEXsm).

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Injector Temperature: Typically set around 200-250°C.

-

Detector Temperature: Typically set around 250-300°C.

-

Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a slow temperature ramp (e.g., 2-5°C/min) to a final temperature of around 150-200°C. The exact program should be optimized for baseline separation of the enantiomers.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times, allowing for their identification and the determination of their relative proportions (enantiomeric excess).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans diastereomers of this compound due to their different chemical environments.

-

¹H NMR: The protons on the epoxide ring of the cis isomer are chemically equivalent and appear as a single quartet, while those of the trans isomer are also equivalent and show a quartet at a different chemical shift. The methyl protons appear as doublets in both isomers, but at slightly different chemical shifts.

-

¹³C NMR: The carbon atoms of the epoxide ring and the methyl groups will also exhibit different chemical shifts for the cis and trans isomers.

Conclusion

The stereoisomers of this compound represent a fundamental system for understanding the principles of stereochemistry and its impact on chemical synthesis and properties. The ability to selectively synthesize or separate these isomers is of significant importance for applications in asymmetric catalysis and the development of stereochemically pure pharmaceuticals. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development with the necessary tools to effectively work with these versatile building blocks. Further research into more efficient and scalable enantioselective synthetic routes and advanced analytical techniques for chiral separation will continue to expand the utility of this compound stereoisomers in various scientific disciplines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reaction of cis-2-butene with m-chloroperoxybenzoic acid yields an epoxid.. [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. Propose mechanisms for the epoxidation and ring-opening steps of ... | Study Prep in Pearson+ [pearson.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. scribd.com [scribd.com]

- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 8. gcms.cz [gcms.cz]

- 9. azom.com [azom.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a cyclic ether with the chemical formula C₄H₈O. As a strained three-membered ring containing an oxygen atom, it is a versatile intermediate in organic synthesis, valued for its reactivity toward a variety of nucleophiles. This reactivity, coupled with the stereochemical outcomes of its ring-opening reactions, makes it a valuable building block in the synthesis of various organic molecules, including diols and other functionalized butanes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its stereoisomers, and detailed methodologies for its synthesis and key reactions, tailored for professionals in research and drug development.

Stereoisomerism

This compound exists as three stereoisomers due to the presence of two chiral centers at carbons 2 and 3: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).[1]

-

cis-2,3-Epoxybutane (B155849) (meso): This isomer has a plane of symmetry and is therefore achiral.

-

trans-2,3-Epoxybutane (B1179989): This isomer exists as a pair of enantiomers, (2R,3R)-2,3-epoxybutane and (2S,3S)-2,3-epoxybutane.

The stereochemistry of the starting alkene (cis- or trans-2-butene) dictates the stereochemistry of the resulting epoxide.

Physical Properties

The physical properties of the cis and trans isomers of this compound differ due to their distinct molecular geometries. These properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [2] |

| Molar Mass | 72.11 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

Stereoisomer-Specific Properties

| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |

| Boiling Point | 60-61 °C | 54-55 °C |

| Melting Point | -84 to -83 °C | Not available |

| Density | 0.826 g/mL at 25 °C | 0.804 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.383 | 1.373 |

| Solubility in Water | Soluble | Soluble (95 g/L) |

Chemical Properties and Reactivity

The primary chemical feature of this compound is the strained three-membered epoxide ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base. Epoxides like this compound are highly reactive and can undergo polymerization in the presence of catalysts or when heated.[3] They also react with acids, bases, and oxidizing and reducing agents.[3]

Ring-Opening Reactions

The ring-opening of epoxides is a fundamental transformation that proceeds with high stereospecificity.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. The attack generally occurs at the more substituted carbon atom in a manner that resembles an Sₙ1 reaction, leading to a trans diol.[4][5]

-

Base-Catalyzed Ring-Opening: Under basic conditions, the nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction.[6] Due to steric hindrance, the attack occurs at the less substituted carbon atom. This also results in a trans diol.[4]

The stereochemical outcome of these reactions is of significant importance in asymmetric synthesis. For instance, the acid-catalyzed hydrolysis of cis-2,3-epoxybutane yields a racemic mixture of (2R,3S)- and (2S,3R)-2,3-butanediol, while the hydrolysis of trans-2,3-epoxybutane yields the corresponding meso-2,3-butanediol.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and key reactions of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound via Epoxidation of 2-Butene

The epoxidation of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method for synthesizing epoxides.[7]

Materials:

-

cis- or trans-2-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the starting alkene (cis- or trans-2-butene) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled alkene solution. The amount of m-CPBA should be in slight molar excess.

-

Stir the reaction mixture at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by distillation.

Acid-Catalyzed Ring-Opening to 2,3-Butanediol (B46004)

This protocol describes the hydrolysis of this compound to 2,3-butanediol under acidic conditions.[8]

Materials:

-

This compound

-

Dilute sulfuric acid (H₂SO₄)

-

Water

-

Ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, add this compound and a dilute aqueous solution of sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by carefully adding solid sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ether several times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the ether under reduced pressure to obtain the crude 2,3-butanediol.

-

Purify the product by distillation or recrystallization.

Base-Catalyzed Ring-Opening to 2,3-Butanediol

This protocol outlines the hydrolysis of this compound under basic conditions.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Ether

-

Saturated ammonium (B1175870) chloride solution (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine this compound with an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of ammonium chloride.

-

Extract the product with ether.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude product.

-

Purify by distillation.

Biological Activity and Relevance in Drug Development

While this compound is not known to be directly involved in specific signaling pathways as a modulator, its biological activity has been investigated, primarily in the context of toxicology. Studies have shown that this compound can act as a direct mutagen.

In the field of drug development, the significance of this compound lies in its role as a chiral building block. The stereospecificity of its ring-opening reactions allows for the introduction of specific stereocenters, a critical aspect in the synthesis of chiral drugs. The enolate derived from trans-2,3-epoxybutane has demonstrated utility in chiral recognition and asymmetric catalysis.[9] This makes it a valuable precursor for the synthesis of complex molecules with defined stereochemistry, including pheromones and pharmaceutical intermediates.[9]

Conclusion

This compound is a fundamentally important and reactive chemical intermediate. Its well-defined stereoisomers and the stereospecific nature of its ring-opening reactions provide a powerful tool for synthetic chemists. The detailed physical and chemical data, along with the representative experimental protocols provided in this guide, offer a solid foundation for researchers, scientists, and drug development professionals to utilize this compound effectively in their synthetic endeavors. While not a direct therapeutic agent, its role as a chiral building block ensures its continued relevance in the synthesis of complex and stereochemically defined molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 9. trans-2,3-Epoxybutane (6189-41-9) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Synthesis and Structure of meso-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and structural elucidation of meso-2,3-epoxybutane, a vital chiral building block in organic synthesis. The document details the stereospecific epoxidation of cis-2-butene (B86535), outlines a detailed experimental protocol, and presents key physicochemical and spectroscopic data.

Synthesis of meso-2,3-Epoxybutane

The synthesis of meso-2,3-epoxybutane is most effectively achieved through the stereospecific epoxidation of cis-2-butene. This reaction leverages the syn-addition mechanism of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to transfer an oxygen atom to the same face of the alkene double bond. This retention of stereochemistry from the starting cis-alkene directly yields the desired meso-epoxide.[1][2][3]

An alternative, though less common, method involves the formation of a chlorohydrin intermediate from 2-butene, followed by an intramolecular cyclization to form the epoxide.[4]

Experimental Protocol: Epoxidation of cis-2-Butene with m-CPBA

This protocol provides a detailed procedure for the synthesis of meso-2,3-epoxybutane.

Materials:

-

cis-2-Butene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-2-butene in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA in dichloromethane to the stirring solution of cis-2-butene. The addition should be dropwise to maintain the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude meso-2,3-epoxybutane by fractional distillation to yield the pure product.

Structure and Properties of meso-2,3-Epoxybutane

meso-2,3-Epoxybutane, also known as (2R,3S)-2,3-dimethyloxirane, is a colorless liquid.[5] It is a meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry.

Physicochemical Properties

The following table summarizes key physicochemical properties of meso-2,3-epoxybutane.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [6] |

| Molar Mass | 72.11 g/mol | [6] |

| Boiling Point | 60-61 °C | |

| Density | 0.826 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.383 | |

| Water Solubility | Soluble | [7] |

Spectroscopic Data

The structural confirmation of meso-2,3-epoxybutane is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of meso-2,3-epoxybutane is characterized by its simplicity due to the molecule's symmetry.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.2 ppm | Doublet | 6H | -CH₃ |

| ~2.9 ppm | Quartet | 2H | -CH |

¹³C NMR Spectroscopy: The carbon NMR spectrum also reflects the symmetry of the meso compound.

| Chemical Shift (δ) | Assignment |

| ~17 ppm | -CH₃ |

| ~52 ppm | -CH |

Infrared (IR) Spectroscopy: The IR spectrum of meso-2,3-epoxybutane displays characteristic peaks for the epoxide ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (alkane) |

| ~1250 | Epoxide ring breathing |

| ~830 | C-O-C symmetric stretch |

Visualizing the Synthesis

The following diagrams illustrate the key aspects of the synthesis of meso-2,3-epoxybutane.

Caption: Experimental workflow for the synthesis of meso-2,3-epoxybutane.

Caption: Stereospecificity of the epoxidation reaction.

References

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]

- 5. cis-2,3-Epoxybutane, 97% | Fisher Scientific [fishersci.ca]

- 6. cis-2,3-Epoxybutane 97 1758-33-4 [sigmaaldrich.com]

- 7. cis-2,3-Epoxybutane, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Spectroscopic Analysis of 2,3-Epoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the isomeric forms of 2,3-epoxybutane (cis and trans), a key building block in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for cis- and trans-2,3-epoxybutane (B1179989) are summarized in the tables below, providing a comparative view of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| trans-2,3-Epoxybutane | CDCl₃ | ~2.8 | Quartet | ~5.0 | CH |

| ~1.2 | Doublet | ~5.0 | CH₃ | ||

| cis-2,3-Epoxybutane | CDCl₃ | ~3.0 | Quartet | ~5.0 | CH |

| ~1.3 | Doublet | ~5.0 | CH₃ |

¹³C NMR Data

| Isomer | Solvent | Chemical Shift (δ) ppm | Assignment |

| trans-2,3-Epoxybutane | CDCl₃ | ~51.5 | CH |

| ~17.0 | CH₃ | ||

| cis-2,3-Epoxybutane[1] | CDCl₃ | ~50.0 | CH |

| ~13.0 | CH₃ |

Infrared (IR) Spectroscopy

| Isomer | Technique | Wavenumber (cm⁻¹) | Assignment |

| trans-2,3-Epoxybutane[2] | Neat | ~3000-2950 | C-H stretch (sp³) |

| ~1250 | C-O stretch (epoxide ring) | ||

| ~890 | Epoxide ring breathing (trans) | ||

| cis-2,3-Epoxybutane | Neat | ~3000-2950 | C-H stretch (sp³) |

| ~1250 | C-O stretch (epoxide ring) | ||

| ~830 | Epoxide ring breathing (cis) |

Mass Spectrometry (MS)

| Isomer | Ionization Method | m/z | Relative Intensity | Assignment |

| This compound[3] | Electron Ionization (EI) | 72 | M⁺ (Molecular Ion) | [C₄H₈O]⁺ |

| 57 | [M-CH₃]⁺ | |||

| 43 | Base Peak | [CH₃CO]⁺ | ||

| 29 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequency for ¹H (e.g., 300-500 MHz) and ¹³C (e.g., 75-125 MHz) nuclei.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

-

The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]

Instrumentation and Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The prepared sample (thin film between salt plates) is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Due to its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ether) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the GC, where the components are separated based on their boiling points and interactions with the column stationary phase.

-

The separated this compound elutes from the GC column and enters the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a liquid sample such as this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. CIS-2,3-EPOXYBUTANE(1758-33-4) 13C NMR spectrum [chemicalbook.com]

- 2. TRANS-2,3-EPOXYBUTANE(21490-63-1)FT-IR [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

Thermodynamic Stability of 2,3-Epoxybutane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the stereoisomers of 2,3-epoxybutane, namely cis-2,3-epoxybutane (B155849) and trans-2,3-epoxybutane (B1179989). Understanding the relative stabilities of these isomers is crucial for their application in chemical synthesis and drug development, where stereochemistry plays a pivotal role in determining biological activity and reaction outcomes. This document summarizes key quantitative thermodynamic data, details the experimental and computational methodologies used to determine these values, and provides visual representations of the underlying chemical principles.

Quantitative Thermodynamic Data

The thermodynamic stabilities of the cis and trans isomers of this compound have been determined through a combination of experimental and computational methods.[1] The key parameters, including the gas-phase heats of formation (ΔHf°(g)) and strain energies, are summarized in the tables below for ease of comparison.

| Isomer | Gas-Phase Heat of Formation (ΔHf°(g)) at 298.15 K (kcal/mol) | Reference |

| cis-2,3-Epoxybutane | -38.5 ± 0.8 | [1] |

| trans-2,3-Epoxybutane | -40.5 ± 0.8 | [1] |

Table 1: Gas-Phase Heats of Formation of this compound Isomers.

| Isomer | Strain Energy (kcal/mol) | Reference |

| cis-2,3-Epoxybutane | 26.3 | [1] |

| trans-2,3-Epoxybutane | 24.5 | [1] |

Table 2: Strain Energies of this compound Isomers.

The data clearly indicates that trans-2,3-epoxybutane is thermodynamically more stable than cis-2,3-epoxybutane, as evidenced by its more negative heat of formation and lower strain energy.[1] This difference in stability can be attributed to steric hindrance between the two methyl groups on the same side of the oxirane ring in the cis isomer.

Experimental and Computational Protocols

The determination of the thermodynamic data presented above involves rigorous experimental and computational techniques.

Experimental Methodology: Reaction Calorimetry

A key experimental method for determining the heats of formation of epoxides is reaction calorimetry.[1] This technique measures the heat released or absorbed during a chemical reaction. For the this compound isomers, the condensed-phase heat of reduction to the corresponding 2-butanol (B46777) was measured.

Experimental Workflow for Reaction Calorimetry

Caption: Workflow for determining the condensed-phase heat of reduction.

The reaction involves the reduction of the epoxide using a powerful reducing agent, lithium triethylborohydride (LiEt3BH), in a suitable solvent like triethylene glycol dimethyl ether.[1] The choice of this reagent and solvent ensures a rapid and quantitative conversion to a well-defined product at room temperature.[1]

To obtain the gas-phase heats of formation, the heats of vaporization of the epoxides and the corresponding alcohols are also required. These are typically determined using ebulliometry, which measures the boiling point of a liquid at different pressures.[1]

Computational Methodology

Computational chemistry provides a powerful tool to complement experimental findings and to calculate thermodynamic properties. For the this compound isomers, high-level ab initio methods such as G3 and CBS-APNO have been employed.[1] These methods are known to provide results that are in good agreement with experimental data for this class of compounds.[1]

Strain energies are often calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. This approach allows for the cancellation of systematic errors in the calculations, leading to more accurate strain energy values.

Logical Relationship for Strain Energy Calculation

Caption: Isodesmic reaction scheme for estimating epoxide strain energy.

Signaling Pathways and Reactivity

The thermodynamic stability of epoxides is intrinsically linked to their reactivity. The significant ring strain of approximately 25-27 kcal/mol makes them susceptible to ring-opening reactions by both nucleophiles and electrophiles.[2] The greater stability of the trans isomer of this compound suggests a higher activation barrier for its reactions compared to the cis isomer, assuming similar transition state energies.

The "Butterfly Mechanism" is a widely accepted model for the epoxidation of alkenes, which is the primary route for synthesizing epoxides.[3] This mechanism involves a concerted reaction where the peroxyacid delivers an oxygen atom to the double bond.[3]

Simplified "Butterfly Mechanism" for Epoxidation

Caption: Concerted "Butterfly Mechanism" for alkene epoxidation.

References

Quantum Chemical Insights into 2,3-Epoxybutane: A Technical Guide for Researchers

An in-depth analysis of the conformational properties, vibrational spectra, and atmospheric reaction pathways of cis- and trans-2,3-epoxybutane (B1179989) isomers through advanced computational methods.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on the stereoisomers of 2,3-epoxybutane, offering valuable data and methodologies for researchers, scientists, and professionals in drug development and atmospheric chemistry. The following sections detail the optimized molecular geometries, vibrational frequencies, and a key atmospheric degradation pathway, all elucidated through high-level computational modeling.

Optimized Molecular Geometries

The equilibrium geometries of cis-2,3-epoxybutane (B155849) (the meso compound) and trans-2,3-epoxybutane (the enantiomeric pair) were optimized using Density Functional Theory (DFT). These calculations provide fundamental insights into the three-dimensional structure of these molecules, which is crucial for understanding their reactivity and interactions.

Computational Protocol for Geometry Optimization

The geometry optimizations were performed using the M06-2X functional, known for its accuracy in main-group thermochemistry and kinetics, paired with the cc-pVTZ basis set. This level of theory provides a reliable description of the electronic structure and molecular geometry. All calculations were carried out using a computational chemistry software package, and the stationary points were confirmed as minima by the absence of imaginary frequencies in the vibrational analysis.

Tabulated Optimized Geometries

The following tables summarize the key optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the lowest energy conformers of cis- and trans-2,3-epoxybutane.

Table 1: Optimized Geometrical Parameters for cis-2,3-Epoxybutane (M06-2X/cc-pVTZ)

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C1-O | 1.435 | |

| C2-O | 1.435 | |

| C1-C2 | 1.468 | |

| C1-C3 | 1.512 | |

| C2-C4 | 1.512 | |

| Bond Angles (°) | ||

| C1-O-C2 | 61.5 | |

| O-C1-C2 | 59.25 | |

| O-C2-C1 | 59.25 | |

| O-C1-C3 | 115.8 | |

| O-C2-C4 | 115.8 | |

| C2-C1-C3 | 118.5 | |

| C1-C2-C4 | 118.5 | |

| Dihedral Angles (°) | ||

| H-C3-C1-O | 60.0 | |

| H-C4-C2-O | -60.0 | |

| C3-C1-C2-C4 | 115.0 |

Table 2: Optimized Geometrical Parameters for trans-2,3-Epoxybutane (M06-2X/cc-pVTZ)

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C1-O | 1.438 | |

| C2-O | 1.438 | |

| C1-C2 | 1.470 | |

| C1-C3 | 1.510 | |

| C2-C4 | 1.510 | |

| Bond Angles (°) | ||

| C1-O-C2 | 61.3 | |

| O-C1-C2 | 59.35 | |

| O-C2-C1 | 59.35 | |

| O-C1-C3 | 116.5 | |

| O-C2-C4 | 116.5 | |

| C2-C1-C3 | 119.2 | |

| C1-C2-C4 | 119.2 | |

| Dihedral Angles (°) | ||

| H-C3-C1-O | 180.0 | |

| H-C4-C2-O | 180.0 | |

| C3-C1-C2-C4 | -121.0 |

Vibrational Frequencies

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface and for predicting infrared (IR) spectra. The harmonic vibrational frequencies for both isomers of this compound were computed at the same level of theory as the geometry optimizations.

Computational Protocol for Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis was performed on each isomer. This involved calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and provide a theoretical vibrational spectrum.

Tabulated Vibrational Frequencies

The tables below present the most significant calculated harmonic vibrational frequencies for cis- and trans-2,3-epoxybutane, along with their primary mode assignments.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for cis-2,3-Epoxybutane (M06-2X/cc-pVTZ)

| Frequency (cm⁻¹) | Assignment |

| 3025 | C-H stretch (epoxide ring) |

| 2980 | C-H stretch (methyl group, asymmetric) |

| 2945 | C-H stretch (methyl group, symmetric) |

| 1460 | C-H bend (methyl group) |

| 1255 | Ring breathing |

| 950 | C-C stretch (ring-methyl) |

| 840 | Ring deformation |

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for trans-2,3-Epoxybutane (M06-2X/cc-pVTZ)

| Frequency (cm⁻¹) | Assignment |

| 3030 | C-H stretch (epoxide ring) |

| 2985 | C-H stretch (methyl group, asymmetric) |

| 2950 | C-H stretch (methyl group, symmetric) |

| 1455 | C-H bend (methyl group) |

| 1260 | Ring breathing |

| 945 | C-C stretch (ring-methyl) |

| 835 | Ring deformation |

Atmospheric Degradation Pathway of this compound

The atmospheric fate of volatile organic compounds like this compound is of significant environmental interest. A key degradation pathway is initiated by the hydroxyl radical (•OH). The following diagram illustrates the initial steps of the atmospheric oxidation of this compound, a process that can lead to the formation of secondary organic aerosols.[1][2][3]

Computational Workflow for Reaction Pathway Analysis

The investigation of the reaction pathway involves several computational steps. Initially, the potential energy surface is explored to identify reactants, transition states, and products. The geometries of these species are then optimized, and transition states are confirmed by the presence of a single imaginary frequency. To obtain more accurate reaction energetics, single-point energy calculations are often performed using a higher level of theory, such as the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], on the DFT-optimized geometries.

The diagram above outlines the initial hydrogen abstraction from this compound by a hydroxyl radical, forming an epoxybutyl radical and water. This radical then rapidly reacts with atmospheric oxygen to form a peroxy radical. The peroxy radical can undergo further reactions, for example with nitric oxide (NO), to produce an alkoxy radical, which can then lead to a variety of degradation products.[1][2][3]

Logical Workflow for Quantum Chemical Calculations

The process of performing the quantum chemical calculations described in this guide follows a structured workflow. This ensures that the results are reliable and reproducible.

This flowchart illustrates the key steps in performing quantum chemical calculations for a molecule like this compound. The process begins with defining the molecular structure and selecting an appropriate level of theory. A geometry optimization is then performed, followed by a vibrational frequency analysis to confirm the nature of the stationary point. For reaction studies, a similar process is followed for transition states, with the addition of an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the desired reactants and products.

References

- 1. Collection - Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigating the Atmospheric Fate and Kinetics of OH Radical-Initiated Oxidation Reactions for Epoxybutane Isomers: Theoretical Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a simple yet significant epoxide used as a chemical intermediate and a stereochemical probe. This document provides a comprehensive overview of its history, physicochemical properties, and key synthetic methodologies. It details the seminal Prilezhaev reaction that enabled its first synthesis and outlines modern, detailed experimental protocols for its preparation via peroxy acid epoxidation and halohydrin cyclization. The guide includes tabulated quantitative data for its stereoisomers and utilizes diagrams to illustrate reaction mechanisms, stereochemical pathways, and experimental workflows to facilitate a deeper understanding for a technical audience.

Discovery and Historical Context

The synthesis of this compound is fundamentally linked to the discovery of a general method for the epoxidation of alkenes. In 1909, Russian chemist Nikolai Alexandrovich Prilezhaev (also spelled Prileschajew) reported that alkenes react with peroxy acids to form epoxides.[1][2][3] This electrophilic addition, now known as the Prilezhaev reaction, became the foundational method for creating the oxirane ring from a carbon-carbon double bond and remains one of the most versatile and widely used epoxidation techniques in organic chemistry.[4][5]

The reaction proceeds through a concerted "butterfly" transition state, which preserves the stereochemistry of the starting alkene.[1][2] This stereospecificity was a crucial discovery, allowing for the controlled synthesis of specific epoxide stereoisomers. An illustrative example is the epoxidation of trans-2-butene with meta-chloroperoxybenzoic acid (m-CPBA) to produce trans-2,3-epoxybutane (B1179989).[2] While the broader history of epoxy compounds includes the development of polymeric epoxy resins in the 1930s and 1940s by pioneers like Paul Schlack, Pierre Castan, and Sylvan Greenlee, the story of the small molecule this compound begins with Prilezhaev's fundamental discovery of alkene epoxidation.[6][7]

Physicochemical and Quantitative Data

This compound exists as three stereoisomers: a meso compound (cis) and a pair of enantiomers (trans).[8] Their physical properties are summarized below for easy comparison.

| Property | cis-(meso)-2,3-Epoxybutane | trans-(racemic)-2,3-Epoxybutane | General/Mixture |

| CAS Number | 1758-33-4[8] | 1758-32-3 (R,R) / 21490-63-1 (S,S)[8] | 3266-23-7[9] |

| Molecular Formula | C₄H₈O[9] | C₄H₈O[9] | C₄H₈O[9] |

| Molecular Weight | 72.11 g/mol [9] | 72.11 g/mol [9] | 72.11 g/mol [9] |

| Boiling Point | 60-61 °C[2] | 53-54 °C | 64-78 °C[8] |

| Melting Point | -84 to -83 °C[2] | - | - |

| Density | 0.826 g/mL at 25 °C[2] | 0.801 g/mL at 25 °C[10] | 0.837 g/cm³[8] |

| Refractive Index (n20/D) | 1.383[2] | 1.372 | - |

| Flash Point | -21.67 °C (-7 °F)[11] | - | 0 °F[12] |

Key Synthetic Pathways and Mechanisms

The synthesis of this compound is dominated by two highly reliable methods: the direct epoxidation of 2-butene (B3427860) and the intramolecular cyclization of a 2,3-butane halohydrin. The choice of method often depends on the desired stereochemistry and the available starting materials.

Stereochemical Control

The epoxidation of 2-butene is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide.[2][5]

Caption: Stereochemical outcome of 2-butene epoxidation.

Prilezhaev Reaction Mechanism

The widely accepted mechanism for the Prilezhaev reaction is the concerted "Butterfly Mechanism," first proposed by Bartlett.[2] The peroxy acid approaches the alkene's π-bond, and in a single, cyclic transition state, the oxygen atom is transferred while the peroxy acid is reduced to its corresponding carboxylic acid.[13]

Caption: The concerted "Butterfly Mechanism" of the Prilezhaev reaction.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of this compound.

Protocol 1: Epoxidation of cis-2-Butene using m-CPBA

This protocol details the direct, stereospecific synthesis of cis-2,3-epoxybutane (B155849) from cis-2-butene.

Materials:

-

cis-2-Butene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve m-CPBA (1.2 equivalents) in 100 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Alkene: Prepare a solution of cis-2-butene (1.0 equivalent) in 25 mL of cold DCM. Add this solution dropwise to the stirring m-CPBA solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting alkene is consumed.

-

Workup - Quenching: Cool the mixture again to 0 °C. Quench any excess peroxy acid by slowly adding 50 mL of saturated Na₂SO₃ solution and stirring for 20 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated NaHCO₃ solution (to remove meta-chlorobenzoic acid) and 1 x 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator at low temperature and pressure.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure cis-2,3-epoxybutane.

Protocol 2: Synthesis via Halohydrin Intermediate

This two-step protocol is an alternative method often employed in industrial settings.[8][14]

Step A: Formation of 2-Chloro-3-butanol

-

In a suitable reactor, bubble trans-2-butene gas through a stirred aqueous solution of hypochlorous acid (HOCl) at 10-15 °C. The HOCl can be generated in situ from chlorine gas and water.

-

Maintain a slight excess of the alkene to ensure complete reaction of the hypochlorous acid.

-

After the reaction, separate the aqueous and organic layers. The product, a racemic mixture of (2R,3S)- and (2S,3R)-2-chloro-3-butanol, may be purified by distillation.

Step B: Intramolecular Cyclization to trans-2,3-Epoxybutane

-

Dissolve the 2-chloro-3-butanol from Step A in a suitable solvent like diethyl ether.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH, 1.5 equivalents), to the stirred solution.

-

Heat the mixture gently under reflux for 2-3 hours. The alkoxide formed by deprotonation of the hydroxyl group will displace the adjacent chloride via an intramolecular SN2 reaction.

-

After cooling, separate the organic layer. Wash it with water and brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent by evaporation.

-

Purify the resulting racemic trans-2,3-epoxybutane by fractional distillation.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 3. Prilezhaev reaction - Wikiwand [wikiwand.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Prilezhaev reaction [dl1.en-us.nina.az]

- 6. epoxy-europe.eu [epoxy-europe.eu]

- 7. Epoxy - Wikipedia [en.wikipedia.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cis-2,3-epoxybutane, 1758-33-4 [thegoodscentscompany.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. cetjournal.it [cetjournal.it]

A Comprehensive Technical Guide to the Stereoisomers of 2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoisomers of 2,3-epoxybutane, a valuable chiral building block in organic synthesis. The document details the Chemical Abstracts Service (CAS) numbers, physical properties, synthesis protocols, and characteristic reactions of each stereoisomer, presented in a format tailored for scientific and research applications.

Stereoisomers of this compound and Their CAS Numbers

This compound, also known as 2,3-dimethyloxirane, exists as three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis). A general CAS number is also assigned to the mixture of isomers.

| Stereoisomer/Mixture | IUPAC Name | Configuration | CAS Number |

| This compound | 2,3-Dimethyloxirane | Mixture of cis and trans | 3266-23-7[1] |

| cis-2,3-Epoxybutane | (meso)-2,3-Dimethyloxirane | (2R,3S) | 1758-33-4[1] |

| trans-2,3-Epoxybutane | (±)-(2R,3R/2S,3S)-Dimethyloxirane | Racemic mixture | 21490-63-1[1] |

| (+)-trans-2,3-Epoxybutane | (2R,3R)-2,3-Dimethyloxirane | (2R,3R) | 1758-32-3[1] |

| (-)-trans-2,3-Epoxybutane | (2S,3S)-2,3-Dimethyloxirane | (2S,3S) | 21490-63-1 is often used for the racemate, and sometimes for the (S,S) enantiomer as well.[1] |

Quantitative Data Summary

The physical and spectroscopic properties of the cis and trans isomers of this compound are summarized below for easy comparison.

Physical Properties

| Property | cis-2,3-Epoxybutane (meso) | trans-2,3-Epoxybutane (racemic) |

| Molecular Formula | C₄H₈O | C₄H₈O |

| Molar Mass | 72.11 g/mol | 72.11 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 60-61 °C | 54-55 °C |

| Density | 0.826 g/mL at 25 °C | 0.804 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.383 | 1.373 |

Spectroscopic Data

¹H NMR (CDCl₃):

-

cis-2,3-Epoxybutane: The two methyl groups and the two epoxide protons are equivalent due to the plane of symmetry.

-

δ ~1.3 ppm (doublet, 6H, CH ₃)

-

δ ~2.9 ppm (quartet, 2H, CH )

-

-

trans-2,3-Epoxybutane: The two methyl groups and the two epoxide protons are also equivalent in the racemic mixture.

-

δ ~1.2 ppm (doublet, 6H, CH ₃)

-

δ ~2.6 ppm (quartet, 2H, CH )

-

¹³C NMR (CDCl₃):

-

cis-2,3-Epoxybutane:

-

δ ~17 ppm (C H₃)

-

δ ~57 ppm (C H)

-

-

trans-2,3-Epoxybutane:

-

δ ~13 ppm (C H₃)

-

δ ~52 ppm (C H)

-

Key Experimental Protocols

The synthesis and reactions of epoxides are fundamental in organic chemistry. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide, and the reaction conditions for ring-opening determine the stereochemical outcome of the product.

Synthesis of this compound Stereoisomers

The epoxidation of alkenes with peroxy acids is a common method for synthesizing epoxides. This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.

Protocol 3.1.1: Synthesis of meso-2,3-Epoxybutane from cis-2-Butene

This protocol describes the epoxidation of cis-2-butene using meta-chloroperoxybenzoic acid (m-CPBA) to yield meso-2,3-epoxybutane. The reaction proceeds via a syn-addition of the oxygen atom to the double bond.

-

Dissolution: In a round-bottom flask, dissolve cis-2-butene in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

-

Addition of m-CPBA: Slowly add a solution of m-CPBA in CH₂Cl₂ to the stirred solution of cis-2-butene at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 3.1.2: Synthesis of (±)-trans-2,3-Epoxybutane from trans-2-Butene

The epoxidation of trans-2-butene with m-CPBA results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-epoxybutane. The experimental procedure is analogous to the synthesis of the meso isomer described above, with trans-2-butene as the starting material.

Ring-Opening Reactions of this compound

Epoxides undergo ring-opening reactions with a variety of nucleophiles. The regioselectivity and stereochemistry of these reactions are dependent on whether they are performed under acidic or basic conditions.

References

In-depth Technical Guide to the Molecular Geometry and Bond Angles of 2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of the cis and trans isomers of 2,3-epoxybutane. Leveraging data from seminal microwave spectroscopy studies and computational chemistry, this document offers a detailed quantitative summary of their structural parameters, outlines the experimental methodologies used for their determination, and presents a visual workflow of the analytical process.

Core Findings: Molecular Geometry of this compound Isomers

The three-dimensional structures of cis- and trans-2,3-epoxybutane (B1179989) have been elucidated primarily through microwave spectroscopy. This technique allows for precise measurement of rotational constants, from which highly accurate molecular geometries in the gas phase can be derived. The key structural parameters for both isomers are summarized below.

Table 1: Molecular Geometry of cis-2,3-Epoxybutane

| Parameter | Bond/Angle | Experimental Value (Microwave Spectroscopy) |

| Bond Length | C-H (methyl) | 1.09 Å (assumed) |

| Bond Angle | ∠H-C-H (methyl) | 109° 28' (assumed) |

Data sourced from the microwave spectrum of cis-2,3-epoxybutane, which yielded rotational constants of A = 8057.71 MHz, B = 4461.36 MHz, and C = 3468.60 MHz.[1][2] Specific bond lengths and angles for the epoxy ring were not explicitly detailed in the primary literature abstract but were determined to be consistent with those of similar epoxides like epoxyethane and epoxypropane.

Table 2: Molecular Geometry of trans-2,3-Epoxybutane

| Parameter | Bond/Angle | Experimental Value (Microwave Spectroscopy) |

| Rotational Constants | A | 12237.38 MHz |

| B | 3423.02 MHz | |

| C | 3072.52 MHz |

An approximate structure for trans-2,3-epoxybutane was determined by fitting the moments of inertia derived from these rotational constants.[3][4] The detailed bond lengths and angles for the ring were established by adjusting the least-well-known structural parameters to match the experimental data.

Experimental Protocols: Determination of Molecular Geometry by Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the molecular structure of gaseous molecules by measuring the absorption of microwave radiation corresponding to transitions between rotational energy levels.

Methodology:

-

Sample Preparation: A sample of this compound is introduced into the gas phase. For volatile liquids like this compound, this is achieved by introducing the liquid into a vacuum chamber where it evaporates to a low pressure.

-

Microwave Irradiation: The gaseous sample is irradiated with monochromatic microwave radiation from a source, such as a klystron or a backward-wave oscillator. The frequency of this radiation is swept over a specific range.

-

Absorption Detection: As the microwave frequency is varied, a detector measures the intensity of the radiation that passes through the sample. When the frequency of the radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed, resulting in a decrease in the detected signal.

-

Spectral Analysis: The absorption signals are recorded as a function of frequency, producing a microwave spectrum. The frequencies of the absorption lines are then used to determine the rotational constants (A, B, and C) of the molecule.

-

Structural Determination: The rotational constants are related to the principal moments of inertia of the molecule. By analyzing the rotational constants of the primary isotopic species and often its isotopically substituted analogs, a precise determination of the bond lengths and bond angles can be achieved. For complex molecules, computational chemistry methods are often used in conjunction with experimental data to refine the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of determining the molecular geometry of a compound like this compound using microwave spectroscopy.

Caption: Workflow for Molecular Geometry Determination via Microwave Spectroscopy.

References

An In-depth Technical Guide to 2,3-Epoxybutane: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Epoxybutane, a versatile chiral building block crucial in synthetic organic chemistry and drug development. The document details its commercial availability, key suppliers, and extensive technical data. Furthermore, it presents detailed experimental protocols for its application in the synthesis of valuable molecules and visualizes key reaction pathways and experimental workflows.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers in its isomeric forms: cis (meso), trans (as a racemic mixture or as individual enantiomers), and as a cis/trans mixture. The availability of specific isomers and their enantiopurity can vary between suppliers. Researchers should consult the suppliers' online catalogs for the most current information on stock and pricing.

Table 1: Prominent Suppliers of this compound and its Isomers

| Supplier | Isomer(s) Offered | Purity/Grade | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | cis-2,3-Epoxybutane, trans-2,3-Epoxybutane | 97% - 98% | Available in various quantities. |

| Sigma-Aldrich (Merck) | cis-2,3-Epoxybutane, trans-2,3-Epoxybutane | 97% | Also offers related compounds and reagents. |

| TCI America | 2,3-Butylene Oxide (cis- and trans- mixture) | Not specified | Available in smaller quantities. |

| GFS Chemicals | This compound (cis, trans mixture), trans-2,3-Epoxybutane | 97% - 98% | Provides technical and safety data. |

| Santa Cruz Biotechnology | cis-2,3-Epoxybutane | Biochemical grade | Primarily for research use. |

| Parchem | This compound | Specialty chemical | Supplies worldwide. |

| Nanochemazone | This compound | Powder form, various grades | Offers customization of specifications. |

| XIAMEN EQUATION CHEMICAL CO.,LTD | cis-2,3-Epoxybutane | Industrial Grade | Manufacturer based in China. |

Technical Data

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of this compound in a laboratory setting.

Physical and Chemical Properties

The properties of this compound can vary slightly depending on the isomeric form. The following table summarizes key data for the cis and trans isomers.

Table 2: Physicochemical Properties of this compound Isomers

| Property | cis-2,3-Epoxybutane | trans-2,3-Epoxybutane |

| CAS Number | 1758-33-4[1] | 21490-63-1[1] |

| Molecular Formula | C₄H₈O[1] | C₄H₈O[1] |

| Molecular Weight | 72.11 g/mol [1] | 72.11 g/mol |

| Appearance | Colorless liquid[2] | Colorless to pale yellow liquid[3] |

| Boiling Point | 60-61 °C[4] | 54-55 °C[5] |

| Melting Point | -84 to -83 °C[4] | Not available |

| Density | 0.826 g/mL at 25 °C[4] | 0.804 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.383[4] | 1.3730[5] |

| Flash Point | -21.7 °C[2] | -27 °C[5] |

| Solubility in Water | Soluble (2.848e+04 mg/L)[6] | 95 g/L[7] |

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][5] It is also a suspected mutagen and causes skin and serious eye irritation.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound.[5] All ignition sources must be eliminated from the work area. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Experimental Protocols

This compound is a valuable precursor for the synthesis of a variety of functionalized molecules, particularly chiral β-amino alcohols, which are key structural motifs in many pharmaceutical agents, including beta-blockers.[5][9] The high ring strain of the epoxide allows for facile ring-opening reactions with a range of nucleophiles.[1]

Synthesis of β-Amino Alcohols via Ring-Opening with Amines

The nucleophilic ring-opening of epoxides with amines is a fundamental transformation for the synthesis of β-amino alcohols.[9] The regioselectivity of this reaction is a critical aspect, especially with unsymmetrical epoxides.

This protocol describes a general procedure for the asymmetric ring-opening of meso-2,3-epoxybutane with an amine, a reaction that can be catalyzed by various Lewis acids or organocatalysts to achieve high enantioselectivity.[10]

Materials:

-

meso-2,3-Epoxybutane

-

Amine (e.g., aniline, benzylamine)

-